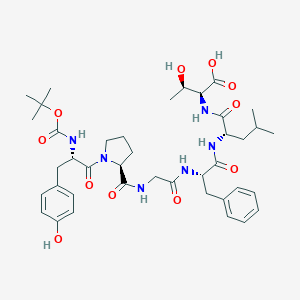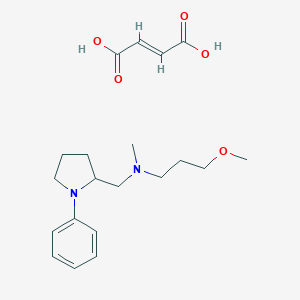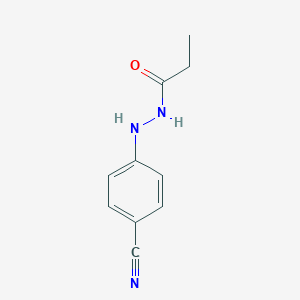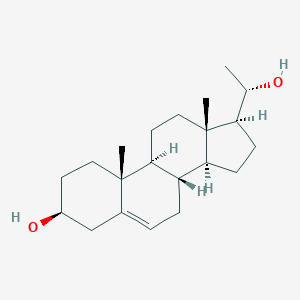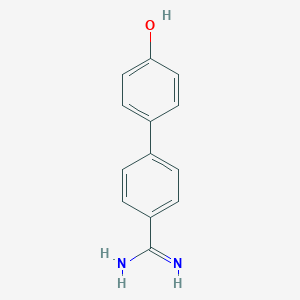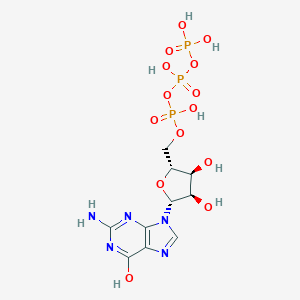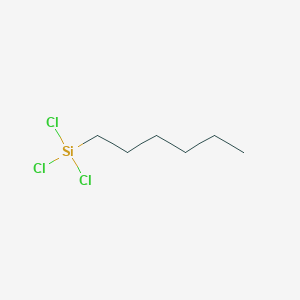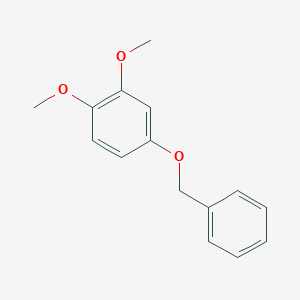![molecular formula C8H10N2O3 B129559 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione CAS No. 154670-35-6](/img/structure/B129559.png)
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, also known as API, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is not fully understood, but it has been reported to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and transcription. 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has also been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical And Physiological Effects
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In addition, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit cell proliferation by blocking the cell cycle at various stages. In immune cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to modulate the production of cytokines, which are involved in immune responses.
Advantages And Limitations For Lab Experiments
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has several advantages for lab experiments, including its high purity, stability, and versatility. However, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research could focus on the development of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives with improved potency and selectivity. In materials science, future research could focus on the synthesis of novel materials with unique properties using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a building block. In organic synthesis, future research could focus on the development of new reactions using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a versatile reagent. Overall, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has the potential to make significant contributions to various fields, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione and its derivatives in various fields.
Synthesis Methods
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione can be synthesized using various methods, including the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate, followed by cyclization and acetylation. Another method involves the reaction of 2,5-diketopiperazine with acetic anhydride, followed by hydrogenation. Both methods have been reported to yield high purity 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione.
Scientific Research Applications
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a versatile reagent for the synthesis of various compounds.
properties
CAS RN |
154670-35-6 |
|---|---|
Product Name |
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-acetyl-3,6,7,7a-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)10-6-2-3-7(12)9(6)4-8(10)13/h6H,2-4H2,1H3 |
InChI Key |
YHNQFEIGUHYUHM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
Canonical SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
synonyms |
1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, 1-acetyldihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
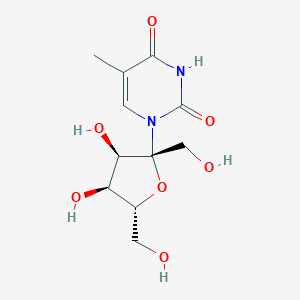
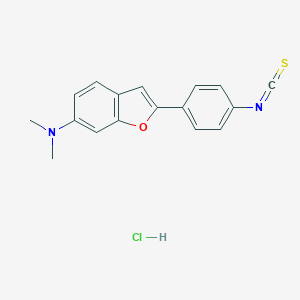
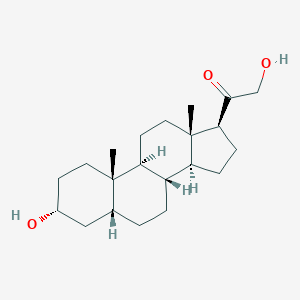
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)
